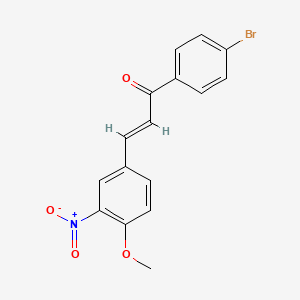
1-(4-bromophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one
Vue d'ensemble
Description
1-(4-bromophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one, commonly known as BMNP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMNP belongs to the class of chalcones, which are known for their diverse biological activities.
Applications De Recherche Scientifique
BMNP has been extensively studied for its potential applications in various fields. In medicinal chemistry, BMNP has shown promising results as an anti-inflammatory, anti-cancer, and anti-bacterial agent. BMNP has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In addition, BMNP has been investigated for its potential use in organic electronics and as a photosensitizer for dye-sensitized solar cells.
Mécanisme D'action
The mechanism of action of BMNP is not fully understood. However, studies have shown that BMNP exerts its biological activities by modulating various signaling pathways. For example, BMNP has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. BMNP has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
BMNP has been shown to have diverse biochemical and physiological effects. In vitro studies have demonstrated that BMNP inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. BMNP has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages. In addition, BMNP has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
BMNP has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a high yield. BMNP is also stable under normal laboratory conditions. However, one limitation of BMNP is its poor solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on BMNP. One area of research is to further investigate its potential as an anti-cancer agent. Another area of research is to explore its potential as a fluorescent probe for detecting metal ions in biological systems. In addition, research could focus on improving the solubility of BMNP to make it more versatile for use in lab experiments. Finally, research could focus on developing new synthetic methods for BMNP that are more efficient and environmentally friendly.
In conclusion, BMNP is a synthetic compound that has shown promising results in various scientific research applications. Its potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent, as well as its potential use in organic electronics and as a photosensitizer, make it a versatile compound for further exploration. Further research is needed to fully understand its mechanism of action and to explore its potential in different fields.
Propriétés
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(4-methoxy-3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO4/c1-22-16-9-3-11(10-14(16)18(20)21)2-8-15(19)12-4-6-13(17)7-5-12/h2-10H,1H3/b8-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPREFJVZJSSMN-KRXBUXKQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-nitro-4-phenyl-3-[3-(6-quinolinyl)acryloyl]-2(1H)-quinolinone](/img/structure/B3906164.png)

![5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3906177.png)
![N-(4-methyl-2-pyridinyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3906180.png)
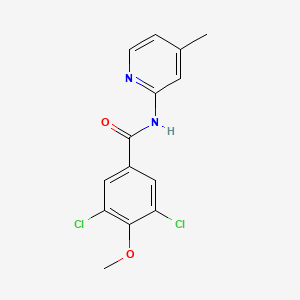
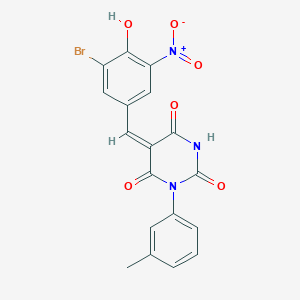
![2-(5-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3906214.png)
![N-[4-(4-morpholinyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3906228.png)
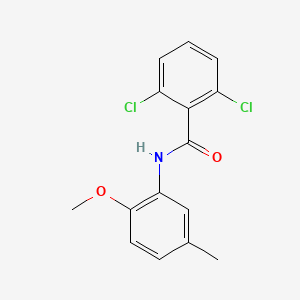
![1-{[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetyl}piperidine](/img/structure/B3906238.png)
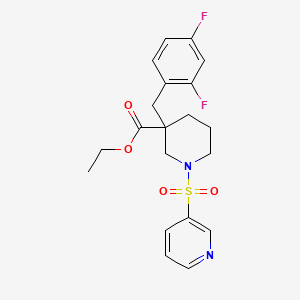
![3-[5-(3-bromophenyl)-2-furyl]-1-(2-furyl)-2-propen-1-one](/img/structure/B3906257.png)
![3-[5-(2-bromophenyl)-2-furyl]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B3906263.png)
![2-{4-[1-(4,4,4-trifluorobutanoyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B3906264.png)